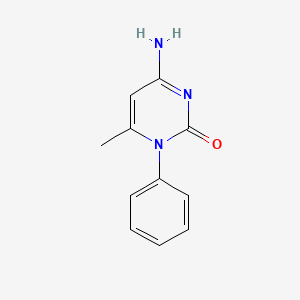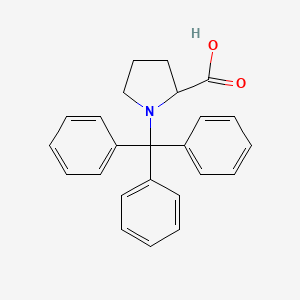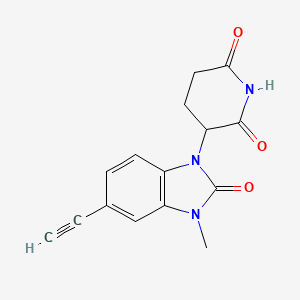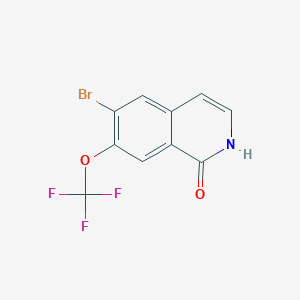
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethoxy group at the 7th position on the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
The synthesis of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be achieved through various synthetic routes. One common method involves the bromination of 1(2H)-isoquinolinone followed by the introduction of the trifluoromethoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent. The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific conditions to ensure selective substitution at the desired position.
Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve high purity and yield in industrial settings.
化学反应分析
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced isoquinolinone derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted isoquinolinones, while oxidation reactions can produce isoquinolinone N-oxides.
科学研究应用
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinolinone derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Researchers are investigating its mechanism of action and efficacy in preclinical models.
Industry: In the pharmaceutical industry, 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- is used in the development of new drug candidates. It is also utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases or phosphatases involved in cell proliferation, leading to antiproliferative effects in cancer cells. The trifluoromethoxy group enhances the compound’s lipophilicity and binding affinity to its targets, contributing to its biological activity.
相似化合物的比较
1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- can be compared with other similar compounds such as:
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a methoxy group instead of a trifluoromethoxy group, which may result in different biological activities and properties.
6-Bromo-7-hydroxycoumarin: This compound contains a coumarin ring instead of an isoquinolinone ring, leading to distinct chemical and biological properties.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: This indazole derivative has different structural features and may exhibit unique biological activities compared to isoquinolinone derivatives.
The uniqueness of 1(2H)-Isoquinolinone, 6-bromo-7-(trifluoromethoxy)- lies in its specific substitution pattern and the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H5BrF3NO2 |
|---|---|
分子量 |
308.05 g/mol |
IUPAC 名称 |
6-bromo-7-(trifluoromethoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-3-5-1-2-15-9(16)6(5)4-8(7)17-10(12,13)14/h1-4H,(H,15,16) |
InChI 键 |
ZIZISTUYLXVKQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


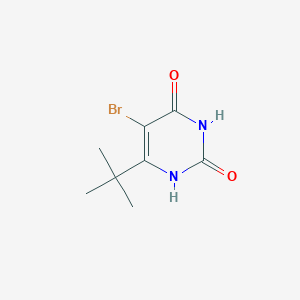


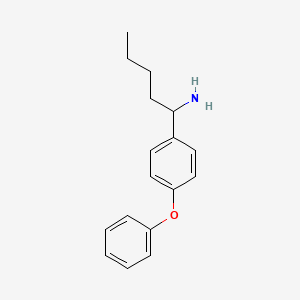
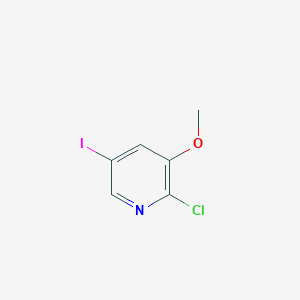

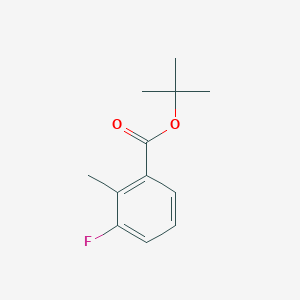

![6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride](/img/structure/B13896286.png)
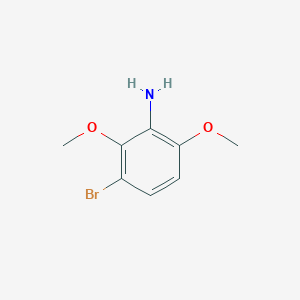
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
